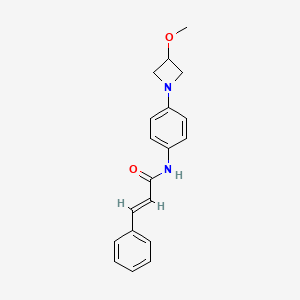
N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can significantly influence its potential applications and safety profile.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide”. However, azetidines, which are part of the compound’s structure, are typically synthesized through multistep processes3.Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its properties and interactions. While specific structural information for “N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide” is not available, it’s known that the compound has a molecular formula of C17H18N2O2 and a molecular weight of 282.3432.Chemical Reactions Analysis
The chemical reactions involving “N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide” are not readily available. However, the compound’s reactivity would be influenced by its functional groups, including the azetidine ring and the amide group.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide” are not explicitly stated in the available literature. However, such properties would be influenced by its molecular structure2.Aplicaciones Científicas De Investigación
Antitubercular Activity : Cinnamamide derivatives, specifically N-[4-(piperazin-1-yl)phenyl]cinnamamide, have shown promising antitubercular activity against Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis (Patel & Telvekar, 2014).
Anticonvulsant Activity : Several studies have reported the anticonvulsant properties of cinnamamide derivatives. These compounds possess important pharmacophore elements that contribute to their anticonvulsant activity, making them potential candidates for treating epilepsy and related disorders (Żesławska et al., 2017).
Antidepressant-like Action : N-(2-hydroxyethyl) cinnamamide derivatives have been evaluated for their antidepressant activities in mice, showing significant reduction in immobility time in tests, indicative of antidepressant-like action (Deng et al., 2011).
Sleep-Inducing Properties : Some N-alkyl-3-(trifluoromethyl)-cinnamamides were tested as potential sleep inducers, with certain compounds showing promising results in inducing sleep in animal models (Houlihan et al., 1985).
Antiserotonin Activity : Cinnamamides with aminoalkyl groups have been studied for their antiserotonin activity, acting as antagonists of the hormone serotonin. This could have implications in various serotonin-related disorders (Dombro & Woolley, 1964).
Antimalarial Activity : Derivatives of cinnamamide have been explored for their antimalarial properties, with some compounds showing activity against Plasmodium berghei, a causative agent of malaria (Herrin et al., 1975).
Anticancer Activity : Research on N-(4-phenylthiazol-2-yl)cinnamamide derivatives has highlighted their potential as anti-tumor agents, with some derivatives showing significant anti-proliferative activities and potential mechanisms of action against cancer cells (Luo et al., 2015).
Antimycobacterial Agents : Novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives have been designed and evaluated for their antimycobacterial activity, showing potential as inhibitors against Mycobacterium tuberculosis (Kakwani et al., 2011).
Safety And Hazards
The safety and hazards associated with “N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide” are not explicitly stated in the available literature. It’s important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions for “N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide” are not explicitly stated in the available literature. However, related compounds have been studied for their potential therapeutic activity, suggesting that “N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide” could also be of interest in drug discovery and development4.
Propiedades
IUPAC Name |
(E)-N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-18-13-21(14-18)17-10-8-16(9-11-17)20-19(22)12-7-15-5-3-2-4-6-15/h2-12,18H,13-14H2,1H3,(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAHYWXUTRHEOJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxyazetidin-1-yl)phenyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

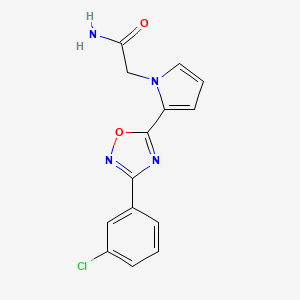
![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2469638.png)
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)
![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)
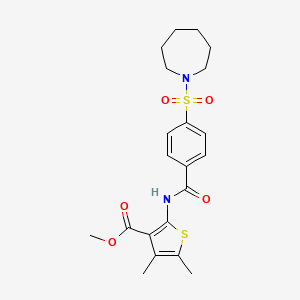
![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
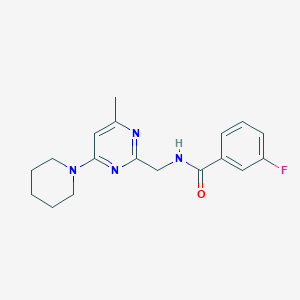
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)
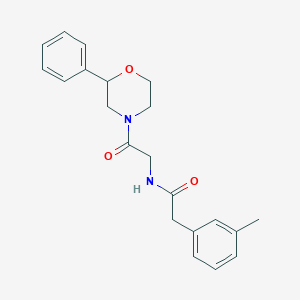
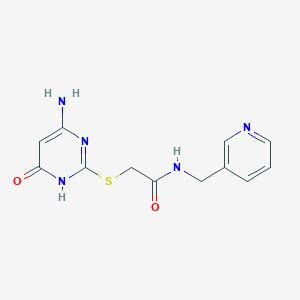
![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)
![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)